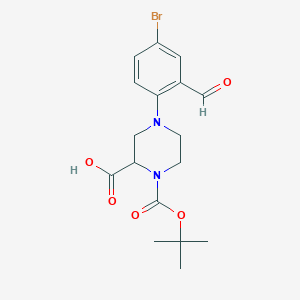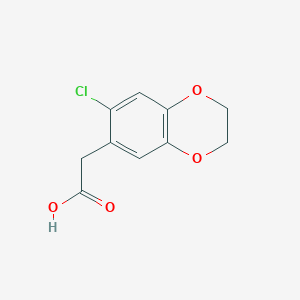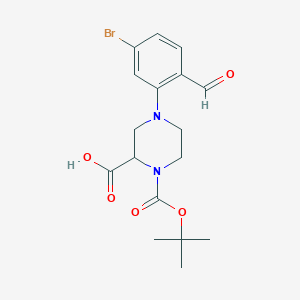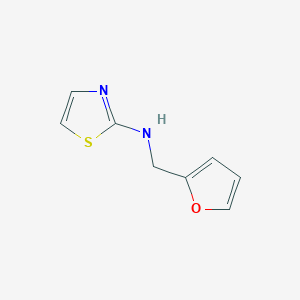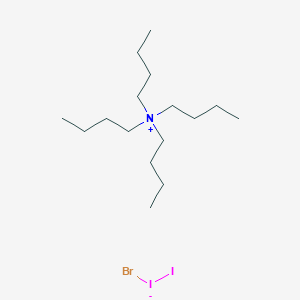
Tetrabutylammonium Bromodiiodide
Übersicht
Beschreibung
Tetrabutylammonium Bromodiiodide is a quaternary ammonium salt with the chemical formula C₁₆H₃₆NBrI₂. It is a compound that contains a tetrabutylammonium cation and a bromodiiodide anion. This compound is known for its use in various chemical reactions and applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrabutylammonium Bromodiiodide can be synthesized through the reaction of tetrabutylammonium iodide with bromine. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile. The reaction conditions often involve maintaining a low temperature to control the reactivity of bromine and to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves the careful handling of bromine and iodide sources. The process requires stringent control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabutylammonium Bromodiiodide undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where the bromodiiodide anion acts as an oxidizing agent.
Reduction: The compound can also be involved in reduction reactions, particularly in the presence of reducing agents.
Substitution: this compound can undergo substitution reactions where the bromodiiodide anion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic solvents like dichloromethane, acetonitrile, and various reducing or oxidizing agents. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in oxidation reactions, the products may include oxidized organic compounds, while in substitution reactions, the products will vary based on the nucleophiles used.
Wissenschaftliche Forschungsanwendungen
Tetrabutylammonium Bromodiiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions requiring a source of bromodiiodide ions.
Biology: The compound can be used in biochemical assays and studies involving halogenated compounds.
Medicine: Research into the potential medicinal applications of this compound includes its use in drug development and as a potential therapeutic agent.
Industry: In industrial applications, it is used in the synthesis of various organic compounds and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of Tetrabutylammonium Bromodiiodide involves its ability to donate bromodiiodide ions in chemical reactions. These ions can participate in various pathways, including oxidation and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabutylammonium Bromide: Similar in structure but contains a bromide anion instead of a bromodiiodide anion.
Tetrabutylammonium Iodide: Contains an iodide anion and is often used as a precursor in the synthesis of Tetrabutylammonium Bromodiiodide.
Tetrabutylammonium Chloride: Contains a chloride anion and is used in various chemical reactions as a phase-transfer catalyst.
Uniqueness
This compound is unique due to the presence of the bromodiiodide anion, which imparts distinct reactivity and properties compared to other tetrabutylammonium salts. Its ability to participate in specific oxidation and substitution reactions makes it valuable in both research and industrial applications.
Eigenschaften
InChI |
InChI=1S/C16H36N.BrI2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVYDCKEPDMCAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.Br[I-]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36BrI2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659953 | |
| Record name | PUBCHEM_44630512 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3419-99-6 | |
| Record name | PUBCHEM_44630512 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium Bromodiiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


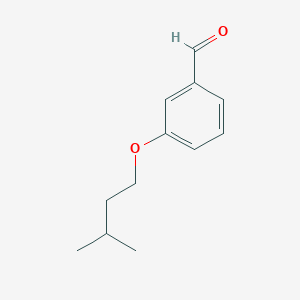
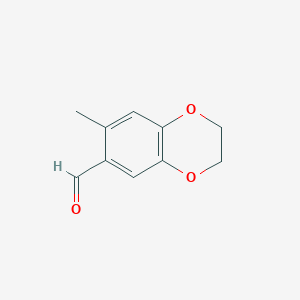
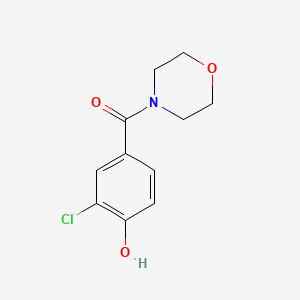
![Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine](/img/structure/B1417843.png)
![4-(4-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417844.png)
![3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1417845.png)
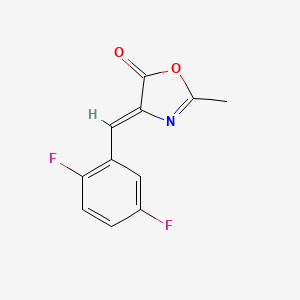
![[1-(2-Methoxyethyl)piperidin-4-yl]methanol](/img/structure/B1417850.png)
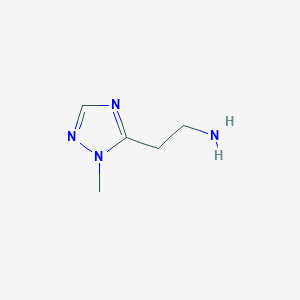
![N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine](/img/structure/B1417854.png)
